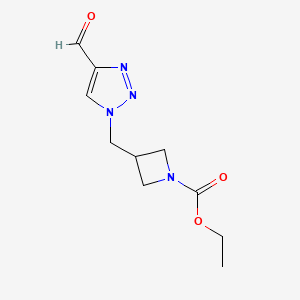
(1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
“(1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis were published.
Molecular Structure Analysis
The molecular structure of “this compound” can be found in databases like PubChem .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem .
Scientific Research Applications
Synthesis and Structural Studies
Syntheses and Antagonist Activity : Research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, incorporating fluorophenyl and piperidine groups, has highlighted potent 5-HT2 antagonist activity. Among the synthesized compounds, some exhibited significant 5-HT2 antagonist activity without showing alpha 1 antagonist activity, indicating their potential for further pharmacological exploration (Watanabe et al., 1992).
Crystal Structure Analysis : Studies involving the crystal structure of compounds related to piperidin-4-yl-methanol have provided insights into their conformation and geometrical arrangements. Such structural elucidations are crucial for understanding the interaction mechanisms of these compounds at the molecular level (Girish et al., 2008).
Pharmacological and Kinetic Studies
Kinetic Reactions : Investigations into the kinetics of aromatic nucleophilic substitution reactions of fluoro-dinitrobenzene with piperidine in various alcohols have shed light on the reaction mechanisms and the influence of solvent polarity on reaction rates. These studies are foundational for understanding the chemical behavior and potential modifications of piperidine derivatives (Yangjeh & Gholami, 2003).
Molecular Dynamics and Quantum Chemical Studies : Quantum chemical calculations and molecular dynamics simulations have been utilized to explore the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces. These studies are indicative of the potential application of such compounds in corrosion protection and material science (Kaya et al., 2016).
Pharmacological Profiles : Detailed pharmacological profiling, including receptor binding affinity and agonist activity, of piperidine derivatives has been conducted. Such research outlines the potential therapeutic applications of these compounds in treating conditions influenced by specific receptor pathways (Kimura et al., 2004).
Safety and Hazards
Future Directions
The future directions of research on “(1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” and similar compounds could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This could help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Mechanism of Action
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
properties
IUPAC Name |
[1-[[1-(2-fluoroethyl)piperidin-4-yl]methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN4O/c12-3-6-15-4-1-10(2-5-15)7-16-8-11(9-17)13-14-16/h8,10,17H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYHLZJLRPOMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=C(N=N2)CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B1492557.png)


![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B1492564.png)









![8-Ethyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1492580.png)